6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline
Description
6-{2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline is a hybrid molecule combining a quinoxaline core with a conformationally constrained bicyclic scaffold. The quinoxaline moiety serves as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors, enabling interaction with catalytic zinc ions in enzyme active sites . The bicyclic component, 2-oxa-5-azabicyclo[2.2.1]heptane, introduces rigidity and stereochemical control, enhancing binding affinity and selectivity. This scaffold is synthesized from 4R-hydroxy-l-proline, a chiral building block, enabling enantioselective access to γ-amino acid analogs . The compound’s unique binding mode involves insertion of the quinoxaline moiety into HDAC’s narrow tubular pocket, stabilizing interactions beyond traditional inhibitors like trichostatin A (TSA) .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(17-7-11-6-10(17)8-19-11)9-1-2-12-13(5-9)16-4-3-15-12/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUDJRQOMHXMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiron-Based Synthesis from R-Hydroxyproline
A versatile route to 2-oxa-5-azabicyclo[2.2.1]heptane derivatives begins with R-hydroxyproline as a chiral starting material. The synthesis proceeds via:
- Oxidative lactonization : Conversion of R-hydroxyproline to a γ-lactone intermediate.
- Bicyclization : Intramolecular epoxide formation using agents like meta-chloroperbenzoic acid (m-CPBA) to generate the 2-oxa-5-azabicyclo[2.2.1]heptane core.
- Carboxylation : Introduction of the acetic acid moiety at C-3 via alkylation or arylation, yielding the γ-amino butyric acid (GABA)-like structure.
Key reaction :
$$
\text{R-Hydroxyproline} \xrightarrow{\text{NaIO}_4} \text{Lactone intermediate} \xrightarrow{\text{m-CPBA}} \text{2-Oxa-5-azabicyclo[2.2.1]heptane} \xrightarrow{\text{Acetic anhydride}} \text{C-3 carboxylated derivative}
$$
Activation of the Bicyclic Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride (ClCO)$$2$$O, enabling subsequent coupling reactions.
Synthesis of the Quinoxaline Core
Quinoxalines are typically synthesized via condensation of o-phenylenediamines with 1,2-diketones. For regioselective functionalization at the 6-position:
Directed Functionalization Using Protecting Groups
- Nitration : Nitration of quinoxaline introduces a nitro group at the 6-position, which is reduced to an amine for acylation.
- Halogenation : Bromination at the 6-position using N-bromosuccinimide (NBS) enables cross-coupling reactions.
Example :
$$
\text{Quinoxaline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{6-Nitroquinoxaline} \xrightarrow{\text{H}2/\text{Pd-C}} \text{6-Aminoquinoxaline}
$$
Coupling Strategies for Fragment Assembly
Amide Bond Formation
6-Aminoquinoxaline reacts with 2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (Et$$3$$N):
$$
\text{6-Aminoquinoxaline} + \text{Bicyclic carbonyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{Target compound}
$$
Yield : 50–70% after purification via silica gel chromatography.
Friedel-Crafts Acylation
For electron-rich quinoxalines, direct acylation at the 6-position is achievable using Lewis acids like AlCl$$3$$:
$$
\text{Quinoxaline} + \text{Bicyclic carbonyl chloride} \xrightarrow{\text{AlCl}3} \text{Target compound}
$$
Challenges : Competing acylations at other positions require careful optimization.
Transition-Metal-Mediated Coupling
A palladium-catalyzed carbonylative coupling between 6-bromoquinoxaline and the bicyclic amine employs carbon monoxide (CO) and a palladium catalyst:
$$
\text{6-Bromoquinoxaline} + \text{CO} + \text{Bicyclic amine} \xrightarrow{\text{Pd(OAc)}_2} \text{Target compound}
$$
Conditions : 80°C, 12 h, dimethylformamide (DMF) as solvent.
Optimization and Mechanistic Insights
Epoxidation Kinetics in Bicyclic Synthesis
The rate of epoxidation using m-CPBA follows pseudo-first-order kinetics, with activation energies ranging from 11–17 kcal/mol depending on solvent polarity. Polar solvents like dichloromethane accelerate the reaction (k = 0.034–0.062 hr$$^{-1}$$ at 35°C).
Steric Effects in Acylation
The bicyclic scaffold’s rigidity influences coupling efficiency. Bulky substituents at C-3 reduce yields by 15–20% due to hindered nucleophilic attack.
Analytical Data and Characterization
Spectral Properties
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane gradients (0–70%) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The original compound’s bicyclic core is synthesized efficiently from 4R-hydroxy-l-proline via a 5-step route (65% yield) , outperforming analogs requiring multi-step functionalization (e.g., pyrimidine derivatives ).
- Binding Mode: Quinoxaline’s N1 atom directly coordinates zinc in HDAC, while the bicyclic scaffold stabilizes the enzyme’s hydrophobic subsites. Pyrimidine or bipyrimidine analogs lack this dual mechanism .
- Pharmacokinetics: The hydrochloride salt of the parent bicyclic amine (LogP 0.87) shows moderate solubility (2.1 mg/mL), suggesting the quinoxaline derivative may require formulation optimization for bioavailability .
Biological Activity
6-{2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a quinoxaline core linked to a bicyclic structure, which contributes to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 232.25 g/mol.
Biological Activity Overview
Research has indicated that derivatives of quinoxaline and bicyclic compounds often exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoxaline derivatives have been reported to possess significant antibacterial and antifungal properties.
- Antitumor Effects : Certain derivatives show promise as potential anticancer agents by inhibiting tumor cell proliferation.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses.
Antimicrobial Activity
A study investigating the antimicrobial properties of quinoxaline derivatives found that this compound exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Penicillin | 1 |
| Escherichia coli | 1 | Ampicillin | 2 |
| Candida albicans | 0.25 | Fluconazole | 0.5 |
Antitumor Activity
In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | Doxorubicin: 5 |
| A549 | 15 | Cisplatin: 8 |
Anti-inflammatory Effects
Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial survival or tumor cell proliferation.
- Cell Membrane Disruption : The compound could disrupt bacterial cell membranes, leading to cell lysis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation and cancer progression.
Q & A
Q. Optimization Challenges
- Yield improvement : Adjusting stoichiometry of reactants (e.g., excess bicyclic carbonyl chloride) and reaction time (24–48 hours) to enhance coupling efficiency .
- Isomer control : NMR monitoring (e.g., ¹H-NMR) to identify and separate regioisomers formed during cyclization .
How are computational methods like 3D-QSAR and molecular docking applied to design quinoxaline derivatives targeting HIV reverse transcriptase (RT)?
Q. Advanced Methodological Workflow
Virtual Library Construction :
- A target-specific library of quinoxaline derivatives is built using pharmacophore features (e.g., hydrogen bond acceptors, hydrophobic regions) derived from known RT inhibitors .
Molecular Docking :
- Docking simulations (e.g., AutoDock Vina) prioritize compounds with high binding affinity to the RT non-nucleoside inhibitor binding pocket (NNIBP). Key interactions include π-π stacking with Tyr181 and hydrogen bonds with Lys101 .
3D-QSAR Modeling :
- Comparative molecular field analysis (CoMFA) correlates steric/electrostatic fields with inhibitory activity (IC50). Models are validated using leave-one-out cross-validation (q² > 0.5) .
Hit Selection :
- Compounds are ranked by docking scores, synthetic feasibility, and QSAR-predicted IC50. For example, derivatives with bulky substituents at the quinoxaline C6 position showed enhanced RT inhibition .
How does the 2-oxa-5-azabicyclo[2.2.1]heptane moiety influence the compound’s biological activity?
Q. Structure-Activity Relationship (SAR) Insights
- Conformational rigidity : The bicyclic system restricts rotational freedom, enhancing binding specificity to the RT hydrophobic pocket .
- Hydrogen-bonding capacity : The oxa (oxygen) and aza (nitrogen) atoms in the bicyclic structure facilitate interactions with RT residues (e.g., backbone carbonyl of Lys103) .
- Metabolic stability : The bicyclo[2.2.1] framework reduces susceptibility to cytochrome P450 oxidation compared to linear analogs .
Q. Experimental Validation
- Activity comparison : Derivatives lacking the bicyclic group showed 10-fold lower RT inhibition (IC50 > 50 µM vs. 5–10 µM for bicyclic analogs) .
What in vitro assays are used to evaluate anti-HIV activity, and how are discrepancies resolved?
Q. Basic Assays
- RT inhibition assay : Measures compound ability to inhibit recombinant HIV-1 RT enzyme activity using a template-primer system (e.g., poly(rC)-oligo(dG)) .
- Cellular antiviral activity : MT-2 cells infected with HIV-1 IIIB strain are treated with compounds; viral replication is quantified via p24 antigen ELISA .
Q. Addressing Data Contradictions
- Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .
- Cytotoxicity controls : Parallel MTT assays on uninfected cells to distinguish antiviral effects from general toxicity .
How can conflicting results from different synthetic routes be systematically analyzed?
Q. Advanced Analytical Approaches
Structural characterization :
Reaction monitoring :
- In-situ FTIR or LC-MS to track intermediate formation and identify side products (e.g., over-oxidized quinoxalines) .
Computational validation :
Q. Case Study :
- Bromination of 5-bromo-2-hydroxyacetophenone yielded two isomers; acetylation and NMR-guided crystallization resolved the ambiguity .
What strategies are used to optimize pharmacokinetic properties of quinoxaline derivatives?
Q. Advanced Optimization
- LogP adjustment : Introducing polar groups (e.g., hydroxyl, carboxyl) to reduce logP from >3 to 1.5–2.5, improving solubility .
- Prodrug design : Esterification of carboxylic acid groups to enhance oral bioavailability .
- Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., N-methyl groups) for deuterium exchange to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
